molecular formula C14H10FNO5 B6391703 MFCD18317928 CAS No. 1262000-84-9

MFCD18317928

Cat. No.: B6391703
CAS No.: 1262000-84-9
M. Wt: 291.23 g/mol
InChI Key: YVTCESFZBNZWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

None of the cited sources (e.g., , or 19) directly reference this identifier or its associated chemical structure, properties, or applications. This absence suggests that MFCD18317928 may represent a recently synthesized or less widely studied compound. Generally, MDL numbers are assigned to chemicals for cataloging purposes, and their profiles include molecular formulas, physical properties, and synthetic pathways. For example, analogous compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1533-03-5 (MDL: MFCD00039227) are characterized by their molecular formulas (e.g., C₆H₃Cl₂N₃ and C₁₀H₉F₃O), physicochemical properties (e.g., solubility, Log S values), and bioactivity profiles .

Properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-12-10(14(19)20)5-8(6-16-12)9-4-7(13(17)18)2-3-11(9)15/h2-6H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTCESFZBNZWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687899
Record name 5-(5-Carboxy-2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-84-9
Record name 3-Pyridinecarboxylic acid, 5-(5-carboxy-2-fluorophenyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Carboxy-2-fluorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-methoxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2-methoxynicotinic acid.

    Reaction Conditions: The reaction involves the esterification of 2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluorobenzoate.

    Coupling Reaction: The methyl 2-fluorobenzoate is then subjected to a coupling reaction with 2-methoxynicotinic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Carboxy-2-fluorophenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-2-methoxynicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer-related pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on MFCD18317928 is unavailable, comparisons can be inferred from structurally or functionally analogous compounds in the evidence:

Table 1: Structural and Functional Comparison

Compound CAS/MDL Molecular Formula Key Properties Applications/Notes
CAS 918538-05-3 MFCD11044885 C₆H₃Cl₂N₃ - Bioavailability score: 0.55
- Log S: -2.47 (ESOL)
- Hazard: H315, H319
Intermediate in heterocyclic synthesis; used in pharmaceutical research .
CAS 1761-61-1 MFCD00003330 C₇H₅BrO₂ - Solubility: 0.687 mg/ml
- Log S: -2.47 (ESOL)
- Hazard: H302
Precursor in organic synthesis; potential use in agrochemicals .
CAS 1533-03-5 MFCD00039227 C₁₀H₉F₃O - TPSA: 17.07 Ų
- Bioavailability score: 0.55
- Synthetic accessibility: 3.2
Fluorinated building block for drug discovery; high synthetic efficiency .

Key Observations

Structural Similarities :

  • Halogenation : Compounds like CAS 918538-05-3 (Cl) and CAS 1761-61-1 (Br) share halogen substituents, which enhance stability and bioactivity .
  • Heterocyclic Cores : All compounds feature nitrogen- or oxygen-containing rings, critical for binding to biological targets .

Functional Differences :

  • Solubility : CAS 1761-61-1 exhibits higher aqueous solubility (0.687 mg/ml) compared to CAS 1533-03-5 (Log S: -2.63), impacting formulation strategies .
  • Hazard Profiles : CAS 918538-05-3 poses skin/eye irritation risks (H315/H319), whereas CAS 1761-61-1 is hazardous if ingested (H302) .

Synthetic Accessibility :

  • CAS 1533-03-5 has a synthetic accessibility score of 3.2 (scale: 1–10), indicating moderate complexity, while CAS 918538-05-3 requires specialized reagents like N-ethyldiisopropylamine .

Research Findings and Limitations

  • Gaps in Data : The absence of this compound in the evidence limits a direct comparison. However, trends in similar compounds suggest that its properties would depend on substituents (e.g., halogens, fluorinated groups) and ring systems.
  • Methodological Insights: Studies like emphasize rigorous validation of analytical techniques (e.g., chromatography, spectroscopy) for characterizing novel compounds, which would apply to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.